Ethyl 3-methyl-4,7-dioxoheptanoate
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Overview
Description
Ethyl 3-methyl-4,7-dioxoheptanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4,7-dioxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate (ethyl 3-oxobutanoate) can be alkylated using an alkyl halide under basic conditions to introduce the desired substituents . The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, which then reacts with the alkyl halide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4,7-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Ethyl 3-methyl-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4,7-dioxoheptanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate (ethyl 3-oxobutanoate): Similar in structure but lacks the additional ketone group.
Methyl acetoacetate: Similar ester functionality but with a different alkyl group.
Diethyl malonate: Contains two ester groups but lacks the ketone functionality.
Uniqueness
Ethyl 3-methyl-4,7-dioxoheptanoate is unique due to its combination of ester and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
Properties
CAS No. |
111832-64-5 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-methyl-4,7-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-3-14-10(13)7-8(2)9(12)5-4-6-11/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
TVXYIPCDPLAMML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)CCC=O |
Origin of Product |
United States |
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